Meta-Chlorobenzyl Regioisomerism: Structural Differentiation from Ortho-Chloro Analog CAS 1797126-56-7
CAS 1396683-60-5 bears a 3-chlorobenzyl (meta-chloro) substituent on the piperidine nitrogen, in contrast to CAS 1797126-56-7, which carries a 2-chlorobenzyl (ortho-chloro) group and replaces the N4-phenyl with a cyclopropyl moiety [1]. In triazolylphenyl-based HDAC inhibitors, the position of halogen substitution on the phenyl CAP group alters HDAC1 versus HDAC6 selectivity by 2- to 51-fold, demonstrating that meta versus ortho halogen placement is a critical determinant of target engagement [2]. The meta-chloro orientation in CAS 1396683-60-5 presents a distinct electrostatic potential surface and dipole moment vector compared to the ortho-chloro isomer, which affects binding pocket complementarity in ways that can only be resolved empirically [1].
| Evidence Dimension | Chlorine substitution position on benzyl ring (meta vs. ortho) |
|---|---|
| Target Compound Data | 3-chlorobenzyl (meta-Cl); N4-phenyl; MW 382.89; cLogP ~4.64 |
| Comparator Or Baseline | 2-chlorobenzyl (ortho-Cl); N4-cyclopropyl; MW 346.86; cLogP ~3.5 (estimated) |
| Quantified Difference | Regioisomeric shift (meta→ortho) plus N4-cyclopropyl replacement reduces MW by 36.03 Da and alters hydrogen-bond acceptor geometry; HDAC isoform selectivity shifts of 2–51× documented for analogous regioisomeric halogen variations [2]. |
| Conditions | Structural comparison based on ZINC database entries and published SAR from triazolylphenyl HDAC inhibitor series (J. Med. Chem. 2008) [1][2]. |
Why This Matters
For researchers probing halogen-bonding interactions or optimizing isoform-selective target engagement, the meta-chloro regioisomer provides a distinct SAR data point that the ortho-chloro analog cannot replicate.
- [1] ZINC Database. ZINC95562276 (CAS 1396683-60-5) and ZINC670448411 (CAS 1797126-56-7). Comparative substance records. Accessed 2026-05-09. View Source
- [2] Chen Y, Lopez-Sanchez M, Savoy DN, Billadeau DD, Dow GS, Kozikowski AP. A series of potent and selective, triazolylphenyl-based histone deacetylases inhibitors with activity against pancreatic cancer cells and Plasmodium falciparum. J Med Chem. 2008;51(12):3437-3448. View Source
